molecular formula C8H11ClFNO B1403681 (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride CAS No. 1214366-31-0

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride

Cat. No. B1403681
M. Wt: 191.63 g/mol
InChI Key: PAVPVUNYOBMOHX-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride” is 1S/C8H10FNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluoro and methoxy groups on the phenyl ring.


Physical And Chemical Properties Analysis

“(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : A study by (El Glaoui et al., 2010) details the synthesis of a compound related to (2-Fluoro-6-methoxyphenyl)methanamine as a by-product in a reaction involving Zn²⁺ and HCl. This research contributes to understanding the synthetic pathways and structural analysis of similar compounds.

Medicinal Chemistry and Pharmacology

  • In Vitro Inhibition Studies : In an earlier study, (Danzin et al., 1989) found that derivatives of benzyl-dimethyl-silyl-methanamine, a compound structurally related to (2-Fluoro-6-methoxyphenyl)methanamine, are potent inhibitors of MAO-B in rat brains. This suggests potential applications in neuropharmacology.

  • Chiral Discrimination in Pharmaceuticals : A study by (Bereznitski et al., 2002) demonstrated the separation of enantiomers of a structurally similar compound on a specific stationary phase. This research has implications for the development of enantiomerically pure pharmaceuticals.

Materials Science and Organic Electronics

  • Transport and Luminescence in Organic Compounds : Research by (Tong et al., 2004) explored the effects of polar side groups, including fluoro and methoxy substitutions, on the transport and luminescence properties of naphthyl phenylamine compounds. This is relevant for applications in organic electronics.

  • Synthesis of Aromatic Fluorinated Compounds : A study by (Firnau et al., 1980) described the direct fluorination of L-3-Methoxy-4-hydroxyphenylalanine with XeF2, leading to the synthesis of L-6-fluorodopa. Such methods are significant for introducing fluorine atoms into organic molecules, which can alter their physical and chemical properties for various applications.

Safety And Hazards

This compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

(2-fluoro-6-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVPVUNYOBMOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride

CAS RN

1214366-31-0
Record name (2-fluoro-6-methoxyphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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